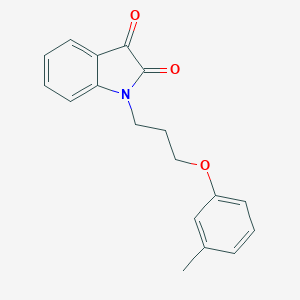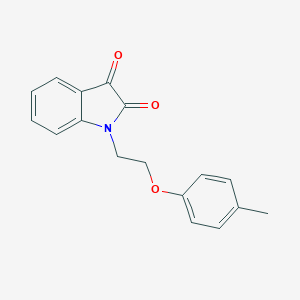![molecular formula C20H21NO3 B367251 5'-Methyl-1'-[(4-methylphenyl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one CAS No. 882382-71-0](/img/structure/B367251.png)
5'-Methyl-1'-[(4-methylphenyl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Methyl-1’-[(4-methylphenyl)methyl]spiro[1,3-dioxane-2,3’-indole]-2’-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom, adding to its chemical complexity and potential for varied biological interactions.
Preparation Methods
The synthesis of 5’-Methyl-1’-[(4-methylphenyl)methyl]spiro[1,3-dioxane-2,3’-indole]-2’-one typically involves multiple steps, starting from readily available precursorsCommon reaction conditions involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to meet the demand for this compound in various applications.
Chemical Reactions Analysis
5’-Methyl-1’-[(4-methylphenyl)methyl]spiro[1,3-dioxane-2,3’-indole]-2’-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, potentially modifying the compound’s pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the indole ring or the spiro linkage.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a model compound for studying spiro structures.
Biology: For its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 5’-Methyl-1’-[(4-methylphenyl)methyl]spiro[1,3-dioxane-2,3’-indole]-2’-one involves its interaction with specific molecular targets in biological systems. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects. The pathways involved may include inhibition of specific enzymes, interaction with DNA or RNA, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 5’-Methyl-1’-[(4-methylphenyl)methyl]spiro[1,3-dioxane-2,3’-indole]-2’-one include other indole derivatives and spiro compounds. Some examples are:
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.
Spiro[indoline-3,4’-piperidine]: Another spiro compound with different biological activities.
4-Methyl-1-pentanol: A simpler compound with a methyl group but lacking the indole and spiro structures.
The uniqueness of 5’-Methyl-1’-[(4-methylphenyl)methyl]spiro[1,3-dioxane-2,3’-indole]-2’-one lies in its combination of the indole core, spiro linkage, and methylphenyl group, which together contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5'-methyl-1'-[(4-methylphenyl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-14-4-7-16(8-5-14)13-21-18-9-6-15(2)12-17(18)20(19(21)22)23-10-3-11-24-20/h4-9,12H,3,10-11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLPNHODLAMHSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C4(C2=O)OCCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B367171.png)
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone](/img/structure/B367182.png)
![4-(3-fluorophenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367188.png)
![1-([1,1'-Biphenyl]-4-ylcarbonyl)-4-(2-furoyl)piperazine](/img/structure/B367190.png)
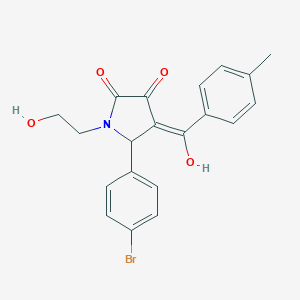
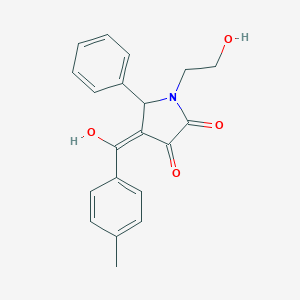
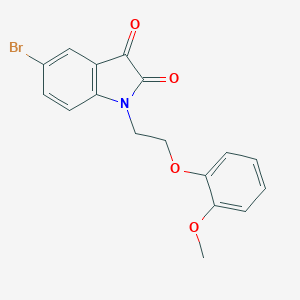
![1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione](/img/structure/B367197.png)
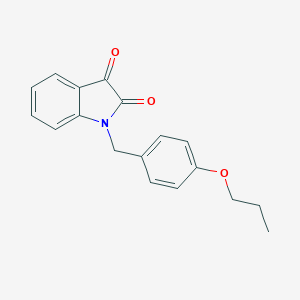
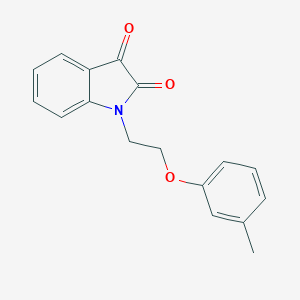
![1-[2-(2-Methoxyphenoxy)ethyl]indole-2,3-dione](/img/structure/B367201.png)
![1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione](/img/structure/B367203.png)
